4-Phenylbutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

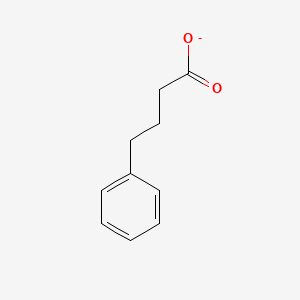

4-phenylbutyrate is a carboxylic acid anion obtained by the removal of proton from the carboxy group of 4-phenylbutyric acid. It is a conjugate base of a 4-phenylbutyric acid.

Scientific Research Applications

Neurological Disorders

Cerebral Ischemia

Research indicates that 4-PBA can protect against cerebral ischemic injury by inhibiting ER stress-mediated apoptosis and inflammation. In animal models, pre-treatment with 4-PBA reduced infarction volume and improved neurological outcomes following hypoxia-ischemia .

Epilepsy

A pilot clinical trial demonstrated that 4-PBA significantly reduced seizure frequency in children with pathogenic mutations in STXBP1 and SLC6A1 genes. The study reported improvements in EEG findings and quality of life metrics among participants treated with 4-PBA .

Alzheimer's Disease

In a mouse model of Alzheimer's disease, administration of 4-PBA reversed cognitive deficits and reduced tau phosphorylation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Metabolic Disorders

Urea Cycle Disorders

4-PBA is primarily used as an ammonia scavenger in patients with urea cycle disorders, effectively lowering ammonia levels in the blood and preventing hyperammonemia-related complications.

Pyruvate Dehydrogenase Complex Deficiency

Studies have shown that 4-PBA enhances the activity of the pyruvate dehydrogenase complex by inhibiting its negative regulator, thereby improving metabolic function in affected individuals .

Cancer Research

Some studies indicate that 4-PBA may inhibit cancer cell growth through its effects on ER stress pathways. By modulating histone acetylation and gene expression, it may enhance the efficacy of existing chemotherapy agents .

Case Studies

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of 4-phenylbutyrate in cancer research, and how can they be experimentally validated?

- Mechanisms : this compound acts as a histone deacetylase (HDAC) inhibitor and endoplasmic reticulum (ER) stress modulator. HDAC inhibition increases histone acetylation, altering gene expression (e.g., tumor suppressor genes), while ER stress modulation reduces unfolded protein response (UPR) activation .

- Validation Methods :

- HDAC Activity : Measure acetylated histone H3/H4 levels via Western blot in cell lines (e.g., NSCLC) treated with 2 mM this compound .

- ER Stress Markers : Quantify GRP78/BiP and CHOP expression using qPCR or immunofluorescence .

- Combination Studies : Test synergy with agents like ciglitizone to enhance growth arrest in cancer cells .

Q. How does this compound function as a chemical chaperone in genetic disorders such as SLC6A1-related epilepsy?

- Mechanism : this compound restores trafficking and function of misfolded proteins (e.g., GABA transporter GAT-1 in SLC6A1 mutations) by stabilizing protein folding or enhancing ER export .

- Experimental Design :

- In Vitro : Transfect HEK293 cells with mutant SLC6A1 variants and measure GABA uptake via radiolabeled assays after treatment with 1–5 mM this compound .

- In Vivo : Use knock-in mouse models to assess seizure reduction via EEG and behavioral assays .

Advanced Research Questions

Q. How can researchers differentiate between HDAC inhibition and ER stress modulation effects in experimental designs?

- Approaches :

- Pharmacological Inhibition : Co-treat with HDAC-specific inhibitors (e.g., trichostatin A) or ER stress inducers (e.g., tunicamycin) to isolate pathways .

- Transcriptomic Profiling : Perform RNA-seq to identify HDAC-dependent (e.g., cell cycle genes) vs. ER stress-dependent (e.g., UPR genes) signatures .

- Time-Course Experiments : Monitor early ER stress markers (e.g., IRE1α phosphorylation) vs. delayed histone acetylation changes .

Q. How can contradictory efficacy data (e.g., differential gene induction in pBD2 vs. pBD3) be resolved?

- Case Study : this compound induces porcine β-defensin 2 (pBD2) 2-fold more efficiently than butyrate but is less effective for pBD3 .

- Resolution Strategies :

- Pathway Analysis : Use inhibitors (e.g., MAPK or NF-κB blockers) to identify signaling divergence.

- Epigenetic Profiling : Compare histone acetylation patterns at pBD2/pBD3 promoters via ChIP-seq .

- Dose-Response Curves : Test 0.1–10 mM ranges to assess concentration-dependent effects .

Q. What methodologies address heterogeneity in meta-analyses of this compound’s therapeutic outcomes?

- Example : A 2025 meta-analysis reported high heterogeneity (I² = 47%) in mRNA restoration efficacy for genetic disorders .

- Solutions :

- Subgroup Analysis : Stratify by mutation type (e.g., missense vs. truncating) or disease model (cell vs. animal).

- Sensitivity Testing : Exclude low-quality studies or adjust for publication bias using funnel plots .

- Preclinical-Clinical Bridging : Compare in vitro rescue (e.g., protein trafficking) with clinical endpoints (e.g., seizure frequency) .

Q. How does this compound reduce apoptosis in ER stress models despite limited protein rescue?

- Key Finding : In ameloblast models, this compound inhibits caspase-3 activation and apoptosis without restoring mutant amelogenin secretion .

- Methodological Insights :

- Apoptosis Assays : Quantify cleaved caspase-3 via Western blot or immunohistochemistry in LPS-treated bone loss models .

- Functional Rescue : Assess indirect outcomes (e.g., bone mineral density, enamel microstructure) alongside molecular markers .

Q. Data Contradiction Analysis

Q. Why does this compound show cell-type-specific efficacy in viral infection studies?

- Evidence : It inhibits African swine fever virus (ASFV) replication by disrupting H3K9/K14 hypoacetylation but requires synergism with enrofloxacin for full suppression .

- Analysis Framework :

- Viral Lifecycle Stage : Compare early (entry) vs. late (protein synthesis) effects using time-of-addition assays .

- Host-Virus Interactions : Screen host acetylome changes via proteomics to identify virus-specific targets .

Q. Experimental Design Tables

Properties

Molecular Formula |

C10H11O2- |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

4-phenylbutanoate |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/p-1 |

InChI Key |

OBKXEAXTFZPCHS-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CCCC(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)[O-] |

Synonyms |

4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.